molecular formula C14H10N2O B093176 2-Phenylquinazolin-4-ol CAS No. 1022-45-3

2-Phenylquinazolin-4-ol

Cat. No. B093176
CAS RN: 1022-45-3
M. Wt: 222.24 g/mol
InChI Key: VDULOAUXSMYUMG-UHFFFAOYSA-N
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Description

2-Phenylquinazolin-4-ol, also known by its IUPAC name 4-(2-phenylquinazolin-4-yl)phenol, is an organic compound belonging to the class of quinazolinone derivatives. It is a white crystalline solid that has been studied for its potential applications in medicinal chemistry and drug discovery. This compound has been found to possess a variety of biological activities, including anti-inflammatory, antioxidative, and antifungal activities. In addition, it has been used in the synthesis of other compounds, such as the antifungal drug fluconazole. In

Scientific Research Applications

  • BCRP Inhibition : 2-Phenylquinazolines with substitutions at position 4 are potent inhibitors of Breast Cancer Resistance Protein (BCRP), particularly those with a phenyl ring attached via an amine-containing linker (Juvale & Wiese, 2012).

  • Synthesis Methods : A novel approach for synthesizing 2-phenylquinazolines has been developed using sp(3) C-H functionalization, which yielded numerous examples with good to excellent yields (Zhang et al., 2010).

  • Antibacterial Activity : Synthesized 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Nanda, Ganguli, & Chakraborty, 2007).

  • Catalytic Applications : Heteropolyacid-clay nano-composite has been used as a catalyst for the synthesis of substituted 2,3-dihydro-2-phenylquinazolin-4(1H)-ones, exhibiting high selectivity and efficiency (Dar et al., 2013).

  • Photochemical Synthesis : Visible-light-mediated synthesis of quinazolinones from 1,2-dihydroquinazoline 3-oxides has been reported, with 1-methyl-2-phenyl-1,4-dihydroquinazolin-4-ol as a key intermediate (Wu & Yang, 2016).

  • Anti-platelet Aggregation : Novel 2-(substituted thio)-3-phenylquinazolin-4(3H)-one derivatives have been synthesized and shown to have potent antiplatelet activities (Eskandariyan & Kobarfard, 2012).

  • Corrosion Inhibition : 2-Phenylquinazolin-4(3 H )-one (PQO) has been investigated as a corrosion inhibitor for mild steel in acidic medium, showing high efficiency (Hemapriya et al., 2016).

  • Diversification via Transition-metal Catalysts : Functionalization of unmasked 2-phenylquinazolin-4(3H)-ones has been achieved using transition-metal catalysts, allowing for various modifications without the need for protecting groups (Lee et al., 2017).

  • Anti-Inflammatory and Analgesic Activities : Compounds containing 2-phenylquinazolin-4(3H)-one have shown promising results in anti-inflammatory and analgesic activities (Debnath & Manjunath, 2011).

Mechanism of Action

Target of Action

The primary target of 2-Phenylquinazolin-4-ol is the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme plays a crucial role in the detoxification process by metabolizing reactive quinones and quinone imines to their less reactive and less toxic hydroquinone forms .

Mode of Action

This compound interacts with NQO1 by inducing its activity . The compound shows concentration-dependent inducer activity with potencies in the low- or sub-micromolar range . This interaction results in an increase in the specific activity of NQO1, thereby enhancing the detoxification process .

Biochemical Pathways

The action of this compound primarily affects the NQO1 pathway . NQO1 is a cytosolic enzyme that catalyzes the obligatory two-electron reduction of many endogenous and environmental quinones using flavin adenine dinucleotide as a cofactor . By inducing the activity of NQO1, this compound enhances the reduction of quinones, thereby influencing the downstream effects of this pathway .

Pharmacokinetics

The compound’s interaction with nqo1 suggests that it is bioavailable and can reach its target in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of the detoxification process . By inducing the activity of NQO1, the compound increases the metabolism of reactive quinones and quinone imines to their less reactive and less toxic forms . This action can potentially protect cells from the harmful effects of these reactive compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment can affect the compound’s ability to induce NQO1 . Additionally, factors such as pH and temperature can potentially influence the compound’s stability and efficacy

Safety and Hazards

2-Phenylquinazolin-4-ol may cause an allergic skin reaction and serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-phenyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDULOAUXSMYUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299539
Record name 2-phenylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1022-45-3
Record name 1022-45-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1022-45-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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